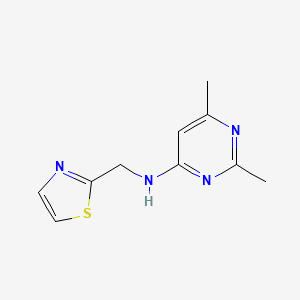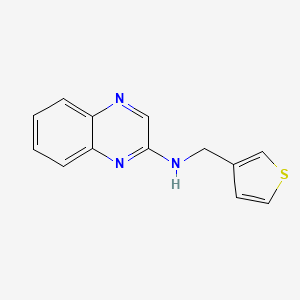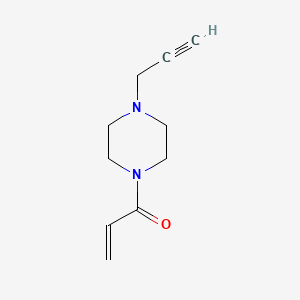
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine, also known as TH287, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. TH287 has been shown to selectively target and inhibit the activity of the DNA repair enzyme MTH1, which is essential for cancer cell survival. In
科学研究应用
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been extensively studied in preclinical cancer models, and it has shown promising results as a potential cancer therapeutic agent. The selective inhibition of MTH1 by 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine leads to the accumulation of oxidized nucleotides in cancer cells, which ultimately leads to DNA damage and cell death. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
作用机制
MTH1 is an enzyme that plays a crucial role in maintaining the integrity of the genome by preventing the accumulation of oxidized nucleotides. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine selectively targets MTH1 and inhibits its activity, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides ultimately leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to have potent antitumor activity in preclinical cancer models. In addition to its selective inhibition of MTH1, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in lab experiments is its selectivity for MTH1, which minimizes off-target effects. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
未来方向
There are several potential future directions for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine research. One area of interest is the development of combination therapies that incorporate 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine with other cancer therapeutic agents, such as radiation therapy or chemotherapy. Another area of interest is the exploration of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in cancer patients.
合成方法
The synthesis of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 2,6-dimethylpyrimidin-4-amine with 2-bromoacetic acid, followed by the reaction with thioacetic acid to form the thiazole ring. The final step involves the reaction with methyl iodide to form the methyl group on the thiazole ring. The overall yield of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine synthesis is around 15%, and the final product is obtained as a white solid.
属性
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-5-9(14-8(2)13-7)12-6-10-11-3-4-15-10/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCLCLVQLWLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)